4,5-Diiodobenzene-1,2-diamine
Overview
Description
4,5-Diiodobenzene-1,2-diamine: is an organic compound characterized by the presence of two iodine atoms and two amino groups attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with protein kinases such as ck2 . Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in cell viability, apoptosis, proliferation, survival, angiogenesis, DNA-damage repair, and the regulation of carbohydrate metabolism .
Mode of Action
It is often used as an intermediate in organic synthesis . It can participate in coupling reactions, aromatic nucleophilic substitution reactions, and other related chemical reactions .
Biochemical Pathways
If it interacts with protein kinase ck2 like its analogs, it could potentially influence numerous protein substrates often related to gene expression or protein synthesis .
Pharmacokinetics
It is insoluble in water at room temperature but can dissolve in organic solvents . Its melting point is 135-136 °C , and its predicted boiling point is 397.2±42.0 °C . These properties may affect its bioavailability and pharmacokinetics.
Result of Action
Given its potential interaction with protein kinase ck2, it might influence the phosphorylation of numerous protein substrates, affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Diiodobenzene-1,2-diamine. For instance, its solubility in different solvents suggests that the presence of certain solvents in the environment could affect its availability and action . Furthermore, its stability under different temperatures could also influence its efficacy and stability .
Biochemical Analysis
Biochemical Properties
It is known that halogenated benzotriazoles, which can be synthesized from 4,5-diiodobenzene-1,2-diamine, have been shown to interact with the catalytic subunit of human protein kinase CK2 (hCK2α) . These interactions can affect numerous biochemical reactions, as CK2 is involved in the phosphorylation of many protein substrates related to gene expression and protein synthesis .
Cellular Effects
Iodinated compounds similar to this compound have been shown to affect mitochondrial activity . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Diiodobenzene-1,2-diamine can be synthesized through a multi-step process starting from 1,2-dinitrobenzene. The initial step involves the reduction of 1,2-dinitrobenzene to 1,2-diaminobenzene, followed by iodination to introduce the iodine atoms at the 4 and 5 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process typically includes the use of reducing agents and iodinating reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diiodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substituted Derivatives: Products with various functional groups replacing the iodine atoms.
Oxidized or Reduced Amines: Different amine derivatives depending on the reaction conditions.
Scientific Research Applications
4,5-Diiodobenzene-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors.
Material Science: The compound is used in the synthesis of novel halogenated heterocycles with unique properties, such as luminescence and electronic characteristics.
Biological Studies: It is employed in the study of protein-ligand interactions, particularly with protein kinase CK2, which is involved in various cellular processes.
Comparison with Similar Compounds
- 4,5-Dibromobenzene-1,2-diamine
- 4,5-Dichlorobenzene-1,2-diamine
- 4,5-Difluorobenzene-1,2-diamine
Comparison: 4,5-Diiodobenzene-1,2-diamine is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher polarizability of iodine atoms result in stronger interactions with molecular targets, making this compound particularly effective in certain applications .
Properties
IUPAC Name |
4,5-diiodobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFUNSINNCILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469429 | |
Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76179-43-6 | |
Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76179-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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